molecular formula C32H39F3N8O7 B10847512 c[RGDf-(S)-N-Me-alpha-TfmF]

c[RGDf-(S)-N-Me-alpha-TfmF]

Cat. No.: B10847512
M. Wt: 704.7 g/mol
InChI Key: IKBMFRHCMUKOBA-KAFAUTGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound “C[RGDf-(S)-N-Me-alpha-TfmF]” is a cyclic peptide designed for targeted interactions with specific receptors.
  • It contains an RGD (Arg-Gly-Asp) motif, which is known to bind to αvβ3 integrin receptors.
  • The compound’s structure includes a thioether linkage (denoted by the “S”) and a trifluoromethyl group (TfmF).
  • Preparation Methods

      Solid-Phase Synthesis: The compound can be synthesized using solid-phase peptide synthesis (SPPS).

      Functionalization: The RGDfK peptide is modified by introducing the thioether group (S) and the trifluoromethyl group (TfmF) during synthesis.

  • Chemical Reactions Analysis

      Cyclization: The RGDfK peptide undergoes cyclization to form the cyclic structure.

      Thioether Formation: The thioether linkage (S) is introduced through a reaction with a suitable thiol reagent.

      Trifluoromethylation: The trifluoromethyl group (TfmF) is incorporated using a trifluoromethylation reagent.

  • Scientific Research Applications

      Cancer Targeting: The compound targets αvβ3 integrin receptors, which are overexpressed in tumor cells. It can be used for cancer imaging and therapy.

      Angiogenesis Inhibition: By binding to αvβ3 integrins, it may inhibit angiogenesis (blood vessel formation) in tumors.

      Radiotheranostics: The compound can be labeled with radionuclides (e.g., ^125I, ^211At) for imaging and targeted alpha therapy.

  • Mechanism of Action

    • The compound binds to αvβ3 integrins on cell surfaces.
    • This interaction affects cell signaling pathways, potentially leading to apoptosis (cell death) in tumor-associated blood vessels.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C32H39F3N8O7

    Molecular Weight

    704.7 g/mol

    IUPAC Name

    2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

    InChI

    InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31-/m0/s1

    InChI Key

    IKBMFRHCMUKOBA-KAFAUTGVSA-N

    Isomeric SMILES

    CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

    Canonical SMILES

    CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.